molecular formula C19H17N3O3S B2611753 (2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 1799000-49-9

(2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2611753
CAS No.: 1799000-49-9
M. Wt: 367.42
InChI Key: JDTZXDQEIOWHTP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a unique hybrid structure incorporating three distinct pharmacophores: a 2,3-dihydro-1,4-benzodioxin moiety, a central 1H-pyrazole ring, and a (2E)-3-(thiophen-2-yl)prop-2-enamide chain. The 2,3-dihydro-1,4-benzodioxin scaffold is recognized as a privileged structure in drug discovery and has been associated with various biological activities. For instance, derivatives containing this subunit have demonstrated notable anti-inflammatory properties, with one study showing 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid to possess potency comparable to Ibuprofen in standard assays . Furthermore, the benzodioxin ring system is frequently explored in the development of inhibitors for various enzyme targets, including protein kinases . The integration of a thiophene heterocycle, a common feature in bioactive molecules, further enhances the compound's potential for interaction with biological targets. Thiophene-containing compounds are widely investigated across multiple therapeutic areas. The molecule's prop-2-enamide (acrylamide) linker adopts a planar configuration which may facilitate specific interactions with target proteins. This combination of structural features makes (2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide a compelling candidate for research into structure-activity relationships, particularly in oncology, inflammation, and signal transduction pathways. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(8-7-16-4-3-9-26-16)21-14-10-20-22(11-14)12-15-13-24-17-5-1-2-6-18(17)25-15/h1-11,15H,12-13H2,(H,21,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTZXDQEIOWHTP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling of Benzodioxin and Pyrazole: The benzodioxin and pyrazole moieties can be coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.

    Final Coupling and Amide Formation: The final step involves the coupling of the thiophene ring with the benzodioxin-pyrazole intermediate, followed by the formation of the amide bond under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.

    Substitution: The benzodioxin and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of (2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, the pyrazole ring could form hydrogen bonds, and the thiophene ring might participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with analogs sharing key structural motifs: 1,4-benzodioxane derivatives , pyrazole/thiophene-containing acrylamides , and enamide-based bioactive molecules .

Key Observations :

  • The target compound’s lower logP suggests better aqueous solubility than bulkier analogs, advantageous for pharmacokinetics.
  • Quinazolinone derivatives exhibit superior anti-tubercular activity, likely due to enhanced membrane permeability from the fused ring system .
Cross-Reactivity and Selectivity

Immunoassay studies () highlight that structurally similar compounds (e.g., those with 1,4-benzodioxin or thiophene groups) may exhibit cross-reactivity due to shared epitopes. However, the pyrazole ring in the target compound could reduce off-target interactions compared to triazole-containing analogs .

Research Findings and Implications

  • Structural Similarity Principles: The "similar property principle" () supports the hypothesis that the target compound may mimic the biological activity of 1,4-benzodioxane-based kinase inhibitors (e.g., PARP or EGFR inhibitors). However, activity cliffs—minor structural changes causing drastic activity shifts—are possible, necessitating empirical validation .
  • Crystallographic Insights : While SHELX-refined structures () of analogs indicate planar enamide conformations critical for target binding, the target compound’s 1,4-benzodioxin-methylpyrazole linkage may introduce torsional strain, affecting binding kinetics .

Biological Activity

The compound (2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that combines a pyrazole moiety with a thiophene ring and a benzodioxin derivative, which may contribute to its diverse pharmacological properties.

Biological Activities

Research into the biological activity of this compound has revealed several promising avenues:

1. Anticancer Activity

Studies indicate that compounds with similar structures exhibit significant anticancer effects. The pyrazole and thiophene components are known to interact with various cellular pathways, potentially inhibiting tumor growth and promoting apoptosis in cancer cells .

2. Antioxidant Properties

The presence of the thiophene ring suggests that this compound may possess antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

3. Enzyme Inhibition

Preliminary studies have shown that derivatives of this compound can inhibit key enzymes involved in metabolic processes. For instance, enzyme assays indicated that similar compounds effectively inhibited acetylcholinesterase and alpha-glucosidase, suggesting potential applications in treating Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .

Case Studies

  • Enzyme Inhibition Assays
    • A study evaluated the inhibitory effects of related compounds on acetylcholinesterase activity, revealing IC50 values in the micromolar range, indicating moderate to strong inhibition .
    • Another study focused on the inhibition of alpha-glucosidase by similar benzodioxin derivatives, with promising results suggesting potential for managing postprandial hyperglycemia in diabetic patients.
  • Cell Viability Tests
    • In vitro tests using various cancer cell lines demonstrated that compounds structurally related to (2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide exhibited significant cytotoxicity at concentrations ranging from 10 to 50 µM .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
(2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamidePyrazole + Thiophene + BenzodioxinAnticancer, Antioxidant
4-thiophenylbenzothiazoleThiophene + BenzothiazoleAnticancer
5-methylbenzothiazoleMethyl substitution on BenzothiazoleAntioxidant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.